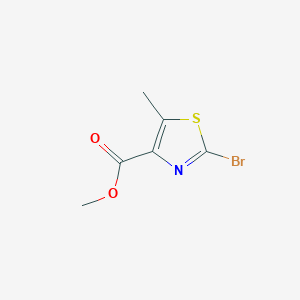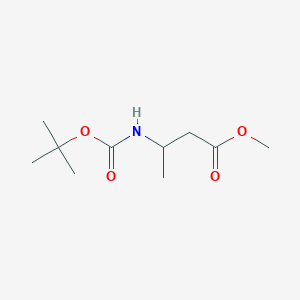
2-(Methylamino)-2-(4-methylphenyl)acetic acid
Vue d'ensemble
Description
2-(Methylamino)-2-(4-methylphenyl)acetic acid is a chemical compound that is part of a broader class of organic compounds known for their potential biological activities. While the specific compound is not directly discussed in the provided papers, related compounds with similar structures have been synthesized and studied for various properties and potential applications, such as antitumor activities and interactions with biological molecules like tubulin .
Synthesis Analysis
The synthesis of related compounds often involves multiple steps, including amidation, etherification, and hydrolysis, as seen in the synthesis of 2-{[(2-Chloro-6-fluorophenyl)amino]-5-methylphenyl}acetic acid . This process can be optimized to improve yield and cost-effectiveness. For example, the synthesis of the compound in paper achieved an overall yield of 66%, which is considered a good outcome for a multi-step organic synthesis.
Molecular Structure Analysis
The molecular structure of compounds similar to 2-(Methylamino)-2-(4-methylphenyl)acetic acid can be complex, with non-planar geometries and localized double bonds, as observed in the X-ray structure determination of a derivative of (diphenylmethylene-amino) acetic acid . These structural features can significantly influence the chemical reactivity and interaction with biological targets.
Chemical Reactions Analysis
Derivatives of acetic acid compounds can undergo various chemical reactions, including reactions with carbon disulfide and phenyl isothiocyanate to form ketene dithioacetals and ketene-S,N- and N,N-acetals . These reactions are typically carried out in the presence of bases or under phase transfer conditions, indicating the importance of reaction conditions in determining the products formed.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds in this class can be inferred from their absorption and fluorescence spectra. For instance, upon the addition of acetic acid to 2-methylaminopyridine, weak absorption and fluorescence bands were observed, which were attributed to the formation of a complex between the two molecules . These spectral properties are crucial for understanding the behavior of these compounds under different conditions and can be used to infer their reactivity and potential applications.
Applications De Recherche Scientifique
Environmental and Analytical Considerations
Degradation of Acetaminophen by Advanced Oxidation Processes : Research by Qutob et al. (2022) on acetaminophen degradation through advanced oxidation processes (AOPs) offers insights into the environmental persistence and breakdown of complex organic compounds. This study, while focused on acetaminophen, provides a framework for understanding how similar compounds might behave in aquatic environments and the potential for advanced treatment methods to mitigate their impact (Qutob et al., 2022).
Herbicide Toxicity and Environmental Impact : The work of Islam et al. (2017) reviews the environmental fate and ecotoxicology of 2,4-dichlorophenoxyacetic acid (2,4-D), highlighting the persistence of herbicides in the environment and their potential effects on non-target organisms. This study underscores the importance of monitoring and managing the environmental presence of synthetic organic compounds, including those structurally related to 2-(Methylamino)-2-(4-methylphenyl)acetic acid (Islam et al., 2017).
Therapeutic Applications and Chemical Analysis
Chemical Chaperones in Protein Misfolding Diseases : Research by Kolb et al. (2015) on 4-phenylbutyric acid as a chemical chaperone illustrates the therapeutic potential of small molecules in addressing protein misfolding disorders. This parallels the interest in exploring the biochemical interactions and potential therapeutic uses of 2-(Methylamino)-2-(4-methylphenyl)acetic acid in biomedical research (Kolb et al., 2015).
Antifibrinolytic Drugs and Seizures : Lecker et al. (2015) discuss tranexamic acid, an antifibrinolytic agent, and its association with postoperative seizures, offering a perspective on the safety and side effect profiles of pharmaceutical compounds. Understanding the pharmacodynamics and adverse effects of related compounds can inform the safe development of new drugs, including those based on 2-(Methylamino)-2-(4-methylphenyl)acetic acid (Lecker et al., 2015).
Propriétés
IUPAC Name |
2-(methylamino)-2-(4-methylphenyl)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-7-3-5-8(6-4-7)9(11-2)10(12)13/h3-6,9,11H,1-2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USRSPVZYWZMLRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C(=O)O)NC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Methylamino)-2-(4-methylphenyl)acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















